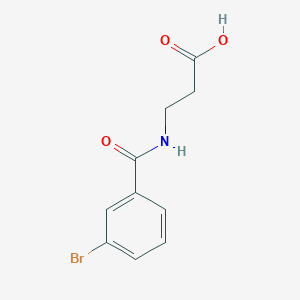

N-(3-bromobenzoyl)-beta-alanine

説明

N-(3-bromobenzoyl)-beta-alanine is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their biosynthesis or synthesis methods. For instance, beta-(Isoxazolin-5-on-2-yl)alanine (BIA) is mentioned as a biosynthetic precursor of a neurotoxic amino acid, which is derived from O-acetyl-L-serine and isoxazolin-5-one by cysteine synthase in higher plants . Another related compound is Nα,Nδ-dicarbobenzoxy-L-ornithyl-β-alanine benzyl ester, a derivative of a salty peptide, synthesized using papain modified with polyethylene glycol . These studies provide insight into the types of reactions and enzymes that could potentially be involved in the synthesis of this compound.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the synthesis of related compounds involves enzymatic reactions and organic solvents. For example, the synthesis of Nα,Nδ-dicarbobenzoxy-L-ornithyl-β-alanine benzyl ester is carried out in 1,1,1-trichloroethane with polyethylene glycol-modified papain, indicating that similar enzymatic methods could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of related compounds such as BIA and the derivative of the salty peptide can provide some context. These compounds contain functional groups and bonding patterns that may be similar to those found in this compound, such as peptide bonds and aromatic rings .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically related to this compound. However, the biosynthesis of BIA involves the enzyme cysteine synthase, which could suggest that enzymes play a role in facilitating the chemical reactions necessary for the formation of similar compounds . The synthesis of the salty peptide derivative also involves peptide bond formation, which is a key reaction in the synthesis of peptide-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not covered in the provided papers. Nonetheless, the synthesis of related compounds suggests that properties such as solubility in organic solvents and the ability to form precipitates from reaction systems could be relevant . The enzymatic synthesis also implies that the compound might have specific stereochemical considerations, as enzymes are typically stereoselective in their action .

作用機序

Target of Action

The primary target of N-(3-bromobenzoyl)-beta-alanine is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin, affecting its tertiary structure . This interaction disrupts the normal architecture of microtubules, leading to changes in cell proliferation and viability .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics , a crucial pathway in cell division . By disrupting this pathway, this compound can inhibit the proliferation of cancer cells .

Result of Action

The result of this compound’s action is a strong inhibition of cancer cell viability . It also disrupts the clonogenic potential of aggressively metastatic tumor cell lines, such as MDA-MB-231 .

特性

IUPAC Name |

3-[(3-bromobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNGCYDCHRAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

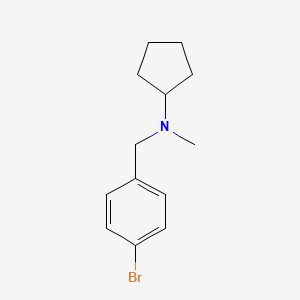

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

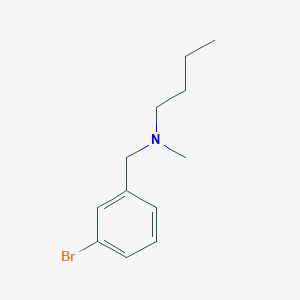

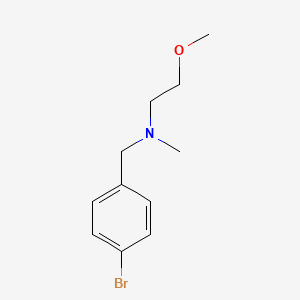

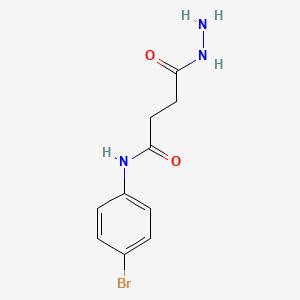

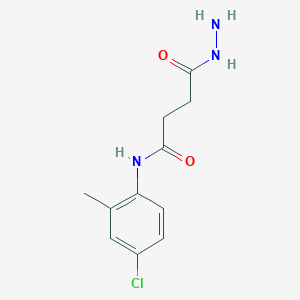

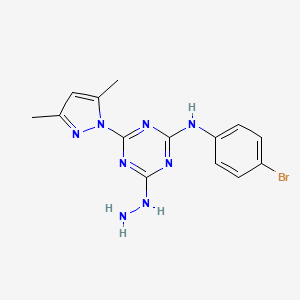

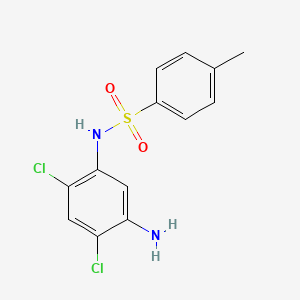

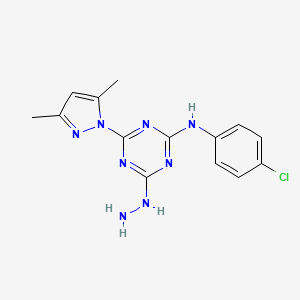

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B3023182.png)

![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)

![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)